N-(3-chlorophenyl)-N'-(3-fluorobenzyl)urea
Overview
Description
N-(3-chlorophenyl)-N'-(3-fluorobenzyl)urea is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0622189 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Pesticide Use
- The compound is studied for its crystal structure, which is significant in understanding its chemical properties and applications. It is noted for its use as a benzoylurea pesticide, with specific structural features contributing to its effectiveness (Jeon, Kang, Lee, & Kim, 2014).
Inhibition of Chitin Synthesis
- The compound exhibits properties that inhibit chitin synthesis in the cuticle of larvae, explaining its insecticidal effects. This mode of action is critical in understanding its potential use in controlling pest populations (Deul, Jong, & Kortenbach, 1978).
Photodegradation and Toxicity
- Research has been conducted on the photodegradation of similar compounds in various media. Understanding the degradation process is important for evaluating its environmental impact and toxicity (Guoguang, Xiangning, & Xiao-bai, 2001).
Inhibitory Effects on Pollutant Formation
- Studies show that urea compounds can influence the formation of pollutants like polychlorinated dibenzo-p-dioxins in incineration processes. This finding is significant for environmental protection and pollution control (Tuppurainen, Aatamila, Ruokojärvi, Halonen, & Ruuskanen, 1999).
Insecticidal Activity
- The compound's role in preventing successful insect molting and pupation, leading to their death, has been examined. This research is vital for developing new insecticides with specific modes of action (Mulder & Gijswijt, 1973).
Antibacterial and Antioxidant Activities
- Some studies focus on the antibacterial and antioxidant properties of urea derivatives. These activities make the compound a candidate for various medicinal and health-related applications (Li et al., 2011; Kollu et al., 2021; Reddy et al., 2015).
Analytical Applications
- The compound's potential use in analytical chemistry, such as in the analysis of triclocarban, highlights its importance in environmental monitoring and safety assessment (Halden & Paull, 2004).
Neuropeptide S Antagonist Activity
- Its derivatives have been explored for their role as antagonists of Neuropeptide S, indicating potential applications in neurological research and therapy (Zhang, Gilmour, Navarro, & Runyon, 2008).
Hydrogen Production and Pollutant Degradation
- Dual-function photocatalysis using urea derivatives for hydrogen production and pollutant degradation presents a novel application in the field of renewable energy and environmental remediation (Kim, Monllor-Satoca, & Choi, 2012).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-fluorophenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-4-2-6-13(8-11)18-14(19)17-9-10-3-1-5-12(16)7-10/h1-8H,9H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMVLECETHNHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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